![molecular formula C20H23N3O3S2 B2538043 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide CAS No. 307509-28-0](/img/structure/B2538043.png)

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

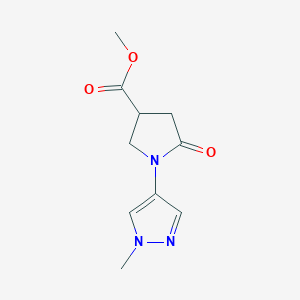

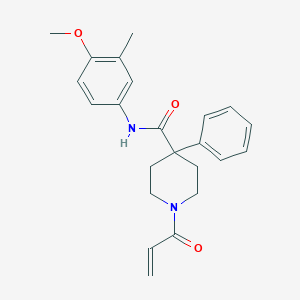

“N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C20H23N3O3S2. It has an average mass of 417.545 Da and a monoisotopic mass of 417.118073 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid afforded 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C20H23N3O3S2. The exact structure would require further analysis such as X-ray crystallography or NMR spectroscopy .科学的研究の応用

Antiviral Properties

N-substituted adamantane derivatives, such as those synthesized using microwave-assisted methods, have shown significant antiviral activity, particularly against influenza A and B viruses. One such compound, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, demonstrated potent inhibitory effects and acted as a virus fusion inhibitor, potentially by affecting the conformational change of the influenza virus hemaglutinin at low pH (Göktaş et al., 2012).

Crystallographic Analysis

The study of adamantane-1,3,4-thiadiazole hybrid derivatives through crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis revealed significant insights into the non-covalent interactions in these compounds. Such analyses help in understanding the molecular interactions and stability of these adamantane derivatives (El-Emam et al., 2020).

Material Science Applications

Adamantane-based compounds have been explored in the field of material science, particularly in the synthesis of new polyamides. These polyamides, incorporating adamantane moieties, demonstrate high thermal stability and unique mechanical properties, making them suitable for various industrial applications (Chern et al., 1998).

Neuroprotective Potential

A series of fluorescent heterocyclic adamantane amines were synthesized, showing potential as multifunctional neuroprotective agents. These compounds inhibited various neurological pathways and exhibited antioxidant properties, indicating their potential application in treating neurological disorders (Joubert et al., 2011).

Synthesis and Characterization

The synthesis and characterization of adamantane derivatives, such as 3-phenyl-adamantane-1-carboxylic acid, have contributed to the development of medicinal chemistry. These studies provide foundational knowledge for creating new drugs and materials based on adamantane structures (Wei et al., 2019).

Therapeutic Applications

Adamantane derivatives have been studied for their therapeutic applications, including potential treatments for HIV and other viral diseases. The synthesis of specific adamantane carboxamides and their subsequent evaluation for antiviral activity highlight their potential as therapeutic agents (Chimirri et al., 1994).

Chemical Synthesis Techniques

Advances in the chemical synthesis of adamantane derivatives, such as using phosphorus trichloride for the synthesis of N-Aryladamantane-1-carboxamides, showcase the evolving methodologies in organic chemistry. These techniques aid in the efficient and effective synthesis of complex adamantane-based compounds (Shishkin et al., 2020).

将来の方向性

The future directions for “N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide” could involve further exploration of its potential biological activities, given the promising results seen with similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

作用機序

Target of Action

The compound has been tested for analgesic, anti-inflammatory, and antimicrobial activities , suggesting it may interact with targets involved in these biological processes.

Mode of Action

The compound is likely to interact with its targets, leading to changes in their function that result in its analgesic, anti-inflammatory, and antimicrobial effects .

Biochemical Pathways

Given its reported biological activities, it may influence pathways related to pain perception, inflammation, and microbial growth .

Result of Action

The molecular and cellular effects of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE’s action are likely to be diverse, given its analgesic, anti-inflammatory, and antimicrobial activities . These effects could include the modulation of signaling pathways, alteration of cellular functions, and inhibition of microbial growth.

生化学分析

Biochemical Properties

The compound N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are believed to be responsible for its observed biological activities .

Cellular Effects

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been shown to have effects on various types of cells . It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The precise cellular processes affected by this compound and the mechanisms by which it exerts these effects are still being investigated .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE at different dosages in animal models have not been extensively studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The metabolic pathways involving N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE are not well-characterized. Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

The subcellular localization of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE and any effects on its activity or function are not well-characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

特性

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)22-16-1-3-17(4-2-16)28(25,26)23-19-21-5-6-27-19/h1-6,13-15H,7-12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCNYVCUTWNVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)